![molecular formula C9H8N2O2 B1346943 2-メチルイミダゾ[1,2-a]ピリジン-3-カルボン酸 CAS No. 21801-79-6](/img/structure/B1346943.png)

2-メチルイミダゾ[1,2-a]ピリジン-3-カルボン酸

概要

説明

2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . Some new thiazolidines and spirothiazolidines derived from hydrazones of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, a bioisosteric derivative of isoniazid, were synthesized .

Molecular Structure Analysis

The molecular structure of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives can be characterized by analytical, IR, 1H- and 13C-NMR, and mass spectral data . For example, the structure of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide was established on the basis of X-ray structural analysis .

Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction with Br2 in CHCl3 proceeded with a substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives can be characterized by their elemental and spectral analyses (IR, 1H-NMR, 13C-NMR, and mass spectra) .

科学的研究の応用

抗結核剤

2-メチルイミダゾ[1,2-a]ピリジン-3-カルボン酸などのイミダゾ[1,2-a]ピリジン類は、潜在的な抗結核剤として認識されています . これらの化合物は、多剤耐性結核(MDR-TB)および広範耐性結核(XDR-TB)に対して顕著な活性を示しています . 世界保健機関は、新しい結核薬を開発する取り組みを行っており、この化合物は医薬品化学における幅広い用途が期待され、注目されています .

創薬研究

イミダゾ[1,2-a]ピリジン骨格は、医薬品化学において幅広い用途があるため、「薬効骨格」として認識されています . そのため、2-メチルイミダゾ[1,2-a]ピリジン-3-カルボン酸は、創薬研究において貴重な化合物です .

材料科学への応用

イミダゾ[1,2-a]ピリジンは、その構造的特徴から材料科学にも役立ちます . このことから、2-メチルイミダゾ[1,2-a]ピリジン-3-カルボン酸は、新素材開発に潜在的な用途があると推測されます .

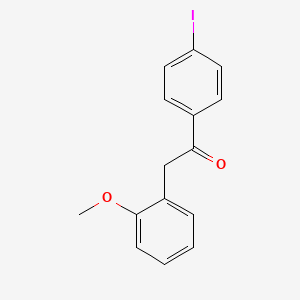

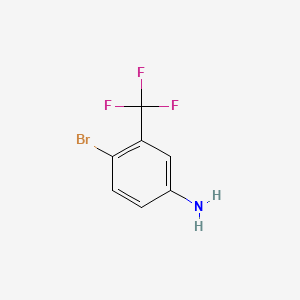

ハロゲン化合物の合成

2-メチルイミダゾ[1,2-a]ピリジンは、臭素やヨウ素などのハロゲンと反応し、3-ハロ-2-メチル-1H-イミダゾ[1,2-a]ピリジニウムトリハライドを生成します . この反応は、ハロゲン化合物の合成に役立ちます .

抗菌活性

2-メチルイミダゾ[1,2-a]ピリジンの臭素化誘導体である3-ブロモ-2-メチル-1H-イミダゾ[1,2-a]ピリジニウムブロミドは、抗菌活性を示しています . このことから、2-メチルイミダゾ[1,2-a]ピリジン-3-カルボン酸は、新しい抗菌剤の開発に利用できる可能性があります .

化学工業

2-メチルイミダゾ[1,2-a]ピリジン-3-カルボン酸は市販されており、化学工業で使用されています . その特性と反応性により、さまざまな化学反応において貴重な化合物となっています .

作用機序

Target of Action

It is known that imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

It is known that imidazo[1,2-a]pyridine analogues interact with their targets to exhibit significant activity against mdr-tb and xdr-tb .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues are known to affect the biochemical pathways related to tuberculosis .

Result of Action

It is known that imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

将来の方向性

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The latest pieces of literature of the last five years are categorized and summarized . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

生化学分析

Biochemical Properties

2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive metabolites, which can further interact with cellular macromolecules, potentially leading to cytotoxic effects . Additionally, 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid can bind to DNA, forming adducts that may interfere with DNA replication and transcription processes .

Cellular Effects

The effects of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells by generating reactive oxygen species, leading to the activation of stress-responsive signaling pathways . This oxidative stress can result in DNA damage, lipid peroxidation, and protein oxidation, ultimately affecting cell viability and function . Furthermore, 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid has been reported to modulate the expression of genes involved in apoptosis, cell cycle regulation, and inflammatory responses .

Molecular Mechanism

At the molecular level, 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent adducts with DNA, which can lead to mutations and genomic instability . The compound can also inhibit the activity of key enzymes involved in cellular metabolism, such as cytochrome P450, by binding to their active sites and preventing substrate access . Additionally, 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid can activate signaling pathways related to oxidative stress and inflammation, further contributing to its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid can degrade under certain conditions, leading to the formation of reactive intermediates that may have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has been associated with chronic toxicity, including persistent oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity, without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These metabolic reactions can influence the compound’s biological activity and toxicity. Additionally, the compound can affect metabolic flux and alter the levels of various metabolites, impacting cellular energy homeostasis and redox balance .

Transport and Distribution

The transport and distribution of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization . Once inside the cell, it can bind to various cellular components, including proteins and nucleic acids, affecting its distribution and accumulation .

Subcellular Localization

The subcellular localization of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is crucial for its activity and function. The compound can localize to specific cellular compartments, such as the nucleus, where it can interact with DNA and other nuclear proteins . Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its biological effects . For example, localization to the mitochondria can lead to mitochondrial dysfunction and the induction of apoptosis .

特性

IUPAC Name |

2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-8(9(12)13)11-5-3-2-4-7(11)10-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIUGCLQMKPURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176217 | |

| Record name | Imidazo(1,2-a)pyridine-3-carboxylic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21801-79-6 | |

| Record name | 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21801-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo(1,2-a)pyridine-3-carboxylic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021801796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21801-79-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazo(1,2-a)pyridine-3-carboxylic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

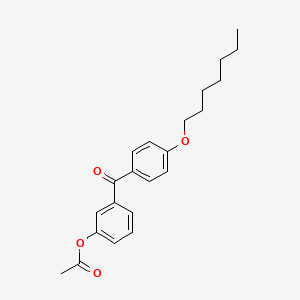

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives?

A1: Research indicates that 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives exhibit various biological activities, particularly as anti-inflammatory agents. A study explored a series of these derivatives and evaluated their potential for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. []

Q2: How are 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives synthesized?

A2: The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids typically involves a two-step process. First, 2-aminopyridines are reacted with ethyl 2-chloroacetoacetate. Subsequently, the resulting ethyl carboxylates are hydrolyzed to yield the desired carboxylic acids. [] This approach allows for the creation of a diverse range of derivatives by modifying the substituents on the starting 2-aminopyridine.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。